N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide: is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has been extensively studied for its anti-inflammatory and analgesic properties. It is often used in scientific research to explore the role of COX-2 in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-3-hydroxyaniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:
Chemistry: Used as a tool to study the role of COX-2 in chemical reactions and pathways.
Biology: Employed in cellular studies to investigate the effects of COX-2 inhibition on cell growth, apoptosis, and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control
Mechanism of Action
The mechanism of action of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Celecoxib: A widely used COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: Another COX-2 inhibitor that was used for its anti-inflammatory effects but was withdrawn due to cardiovascular risks
Uniqueness: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which provides high selectivity for COX-2 over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C13H19NO4S |
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Molecular Weight |
285.36 g/mol |
IUPAC Name |
N-(2-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(15)13(11)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3 |
InChI Key |
IGROEDSNNOCSDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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